
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester: is an organic compound with a complex structure It is a derivative of butyric acid, where the hydrogen atoms are substituted with bromine atoms at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid derivatives with brominated alcohols. One common method is the acid-catalyzed esterification reaction, where butyric acid is treated with 2,2,2-tribromoethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of brominated intermediates and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is used as a reagent in organic synthesis. Its brominated structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions and toxicity of brominated esters.
Medicine
While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Brominated esters are investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its brominated structure enhances the flame-retardant properties of materials.
Mécanisme D'action
The mechanism of action of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, leading to the release of butyric acid and the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyric acid, 2-bromo-, ethyl ester
- 2-Bromobutyric acid
- Ethyl 2-bromoisobutyrate
Uniqueness
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of multiple bromine atoms, which significantly influence its reactivity and applications. Compared to similar compounds, its higher bromine content enhances its utility in flame retardant and plasticizer applications.
Propriétés
Numéro CAS |
63867-08-3 |
|---|---|
Formule moléculaire |
C8H12Br4O2 |
Poids moléculaire |
459.80 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl 2-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
Clé InChI |
CUWZHNSIPTVXMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OCC(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





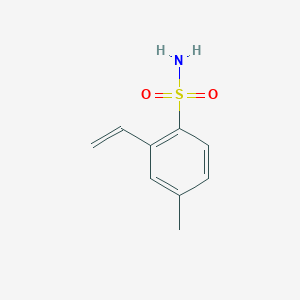
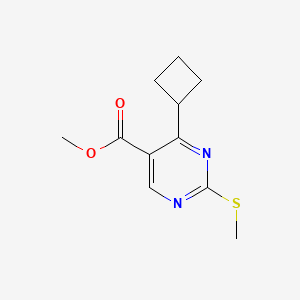
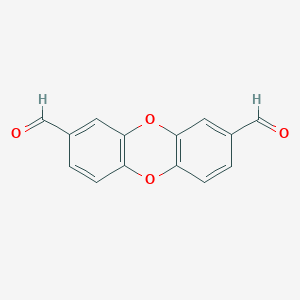

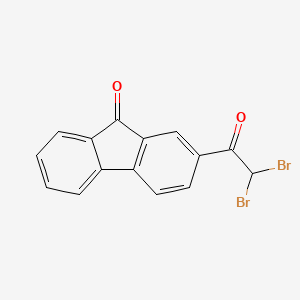
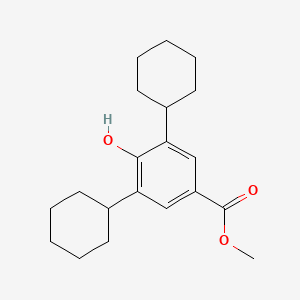
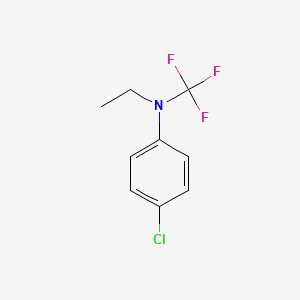

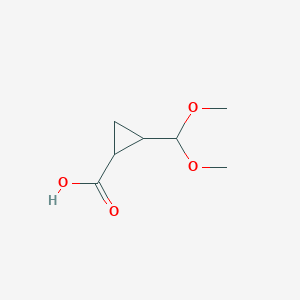

![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
